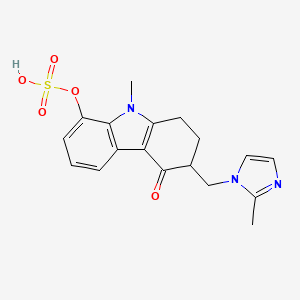

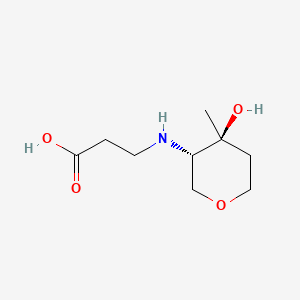

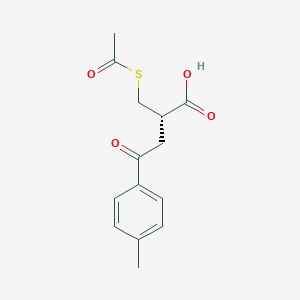

Esonarimod, (S)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Il a été démontré qu'il supprime divers modèles animaux d'arthrite en inhibant la production de cytokines inflammatoires, telles que l'interleukine-1β, l'interleukine-6 et l'interleukine-8, à partir de cellules mononucléaires du sang périphérique humain . L'Esonarimod inhibe également la prolifération des cellules synoviales induite par le facteur de nécrose tumorale-α .

Méthodes De Préparation

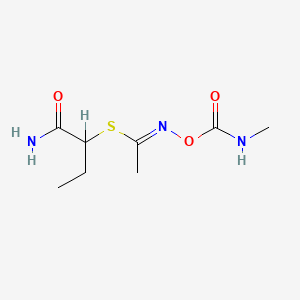

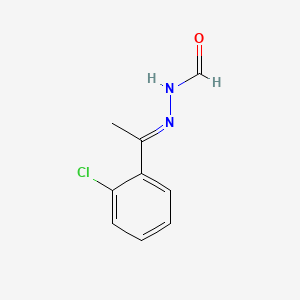

La synthèse de l'Esonarimod implique un processus en deux étapes. L'intermédiaire, l'acide 2-méthylène-4-(4-méthylphényl)-4-oxobutanoïque, est préparé par acylation de Friedel-Crafts du toluène avec l'anhydride itaconique en présence de trichlorure d'aluminium et de nitrobenzène . Cet intermédiaire est ensuite soumis à une addition de Michael avec l'acide thioacétique pour donner l'Esonarimod . Le rendement global de ce processus est d'environ 47 % .

Analyse Des Réactions Chimiques

L'Esonarimod subit plusieurs types de réactions chimiques, notamment l'oxydation et la substitution. Une réaction notable est la S-oxydation du S-méthyl-esonarimod par les monooxygénases à flavine dans les microsomes hépatiques humains . Cette réaction implique la conversion du groupe thiol en sulfoxyde, ce qui constitue une voie métabolique courante pour les composés soufrés . Les principaux produits formés à partir de ces réactions comprennent divers métabolites oxydés .

Applications de la recherche scientifique

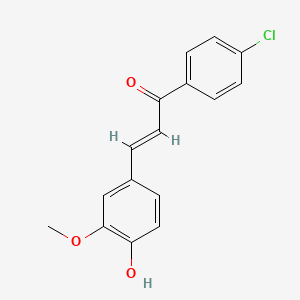

L'Esonarimod a une large gamme d'applications de recherche scientifique. Dans le domaine de la médecine, il est principalement utilisé comme agent antirhumatismal en raison de sa capacité à inhiber la production de cytokines inflammatoires et à supprimer le développement de l'arthrite dans divers modèles animaux . En chimie, l'Esonarimod sert d'intermédiaire clé dans la synthèse d'autres molécules soufrées . Son utilité a été démontrée dans l'alkylation α-énantiosélective des aldéhydes utilisant des dérivés de bromure de phénacyl comme agents alkylants .

Mécanisme d'action

Le mécanisme d'action de l'Esonarimod implique l'inhibition de la production de cytokines inflammatoires. Il cible l'interleukine-1β, l'interleukine-6 et l'interleukine-8, qui sont des médiateurs clés de la réponse inflammatoire . L'Esonarimod inhibe également la prolifération des cellules synoviales induite par le facteur de nécrose tumorale-α, réduisant ainsi l'inflammation et les dommages articulaires dans la polyarthrite rhumatoïde .

Applications De Recherche Scientifique

Esonarimod has a wide range of scientific research applications. In the field of medicine, it is primarily used as an antirheumatic agent due to its ability to inhibit the production of inflammatory cytokines and suppress the development of arthritis in various animal models . In chemistry, esonarimod serves as a key intermediate in the synthesis of other sulfur-containing molecules . Its utility has been demonstrated in the enantioselective α-alkylation of aldehydes using phenacyl bromide derivatives as alkylating agents .

Mécanisme D'action

The mechanism of action of esonarimod involves the inhibition of inflammatory cytokine production. It targets interleukin-1β, interleukin-6, and interleukin-8, which are key mediators of the inflammatory response . Esonarimod also inhibits tumor necrosis factor-α-induced proliferation of synovial cells, thereby reducing inflammation and joint damage in rheumatoid arthritis .

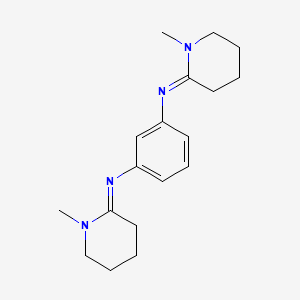

Comparaison Avec Des Composés Similaires

L'Esonarimod est unique en sa capacité à inhiber sélectivement la production de multiples cytokines inflammatoires. Des composés similaires comprennent d'autres agents antirhumatismaux tels que le méthotrexate et la sulfasalazine. l'inhibition double de l'interleukine-1β et du facteur de nécrose tumorale-α par l'Esonarimod le distingue de ces autres agents . De plus, sa structure contenant du soufre permet des voies métaboliques uniques, telles que la S-oxydation, qui ne sont pas couramment observées dans d'autres médicaments antirhumatismaux .

Propriétés

Numéro CAS |

176107-73-6 |

|---|---|

Formule moléculaire |

C14H16O4S |

Poids moléculaire |

280.34 g/mol |

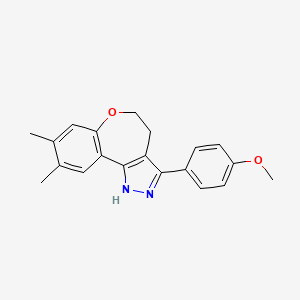

Nom IUPAC |

(2S)-2-(acetylsulfanylmethyl)-4-(4-methylphenyl)-4-oxobutanoic acid |

InChI |

InChI=1S/C14H16O4S/c1-9-3-5-11(6-4-9)13(16)7-12(14(17)18)8-19-10(2)15/h3-6,12H,7-8H2,1-2H3,(H,17,18)/t12-/m1/s1 |

Clé InChI |

YRSSFEUQNAXQMX-GFCCVEGCSA-N |

SMILES isomérique |

CC1=CC=C(C=C1)C(=O)C[C@H](CSC(=O)C)C(=O)O |

SMILES canonique |

CC1=CC=C(C=C1)C(=O)CC(CSC(=O)C)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.